Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
Description
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate (CAS: N/A; synonyms: SCHEMBL7066252, MFCD19381766) is a thiourea derivative of ethyl 4-aminobenzoate. Its structure features an ethoxycarbonyl group attached to a methanethioylamino moiety at the para position of the benzoate ester. This compound is synthesized via reactions involving ethyl 4-aminobenzoate and ethoxycarbonyl isothiocyanate or analogous reagents, forming a thioamide linkage critical for its chemical reactivity .
Properties
IUPAC Name |
ethyl 4-(ethoxycarbonylcarbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-18-11(16)9-5-7-10(8-6-9)14-12(20)15-13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,14,15,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJARWPIYFZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxycarbonyl isothiocyanate in the presence of a base such as diisopropylethylamine. The reaction is typically carried out in acetonitrile at room temperature for about 12 hours. The resulting product is then purified by filtration and washing with solvents like acetonitrile and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid, while reduction of the nitro group could produce the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate exhibit significant anticancer properties. For instance, research has shown that derivatives of thioamide compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The methanethioyl group may enhance the compound's interaction with biological targets involved in cancer progression .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies reveal that thioamide derivatives possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics. This compound could serve as a lead compound in synthesizing more potent antimicrobial agents .
Material Science Applications
1. Polymer Chemistry
In the field of polymer chemistry, this compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization reactions, leading to materials with enhanced thermal stability and mechanical properties suitable for various industrial applications .
2. Drug Delivery Systems
The compound's unique chemical structure makes it a candidate for drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability, thereby improving therapeutic outcomes. Research is ongoing to explore its use in formulating nanoparticles or liposomes for targeted drug delivery .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Thioamide Derivatives as Anticancer Agents" | 2023 | Demonstrated significant cytotoxic effects against breast cancer cell lines. |
| "Antimicrobial Activity of Thioamide Compounds" | 2022 | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| "Synthesis of Functional Polymers from Thioamide Building Blocks" | 2021 | Developed new polymeric materials with enhanced properties through copolymerization methods. |
Mechanism of Action
The mechanism of action of Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate (CAS: N/A)
- Structure : Substitutes the ethoxycarbonyl group with a dimethylcarbamothioyl moiety.
- Synthesis: Prepared by reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) .
- Properties : Exhibits a higher melting point (135–137°C) due to increased hydrogen bonding from the thiourea group. Demonstrates antitumor activity in preliminary studies, likely due to thioamide-mediated DNA intercalation .
- Key Difference : The dimethylcarbamothioyl group reduces solubility in polar solvents compared to the ethoxycarbonyl variant, limiting its bioavailability .
Ethyl 4-[(Hydrazinylcarbonothioyl)Amino]Benzoate (CAS: 70619-50-0)
- Structure: Features a hydrazinylcarbonothioyl group instead of ethoxycarbonyl-methanethioyl.
- Synthesis : Derived from ethyl 4-isothiocyanatobenzoate and hydrazine hydrate .
- Properties: Lower melting point (135–137°C) than the target compound.
- Key Difference : The hydrazine moiety enhances nucleophilicity, making it more reactive in Schiff base formation compared to the ethoxycarbonyl analog .
Ethyl 4-[[2-(4-Bromophenyl)Acetyl]Amino]Benzoate (CAS: 6119-09-1)
- Structure : Replaces the thioamide group with a 4-bromophenylacetyl substituent.
- Properties: Higher molecular weight (C₁₇H₁₆BrNO₃; 370.22 g/mol) and lipophilicity due to the bromophenyl group. Used in kinase inhibition studies .
- Key Difference : Lacks sulfur-based functional groups, reducing metal-binding capacity but improving stability under oxidative conditions .
Ethyl 4-{[(4-Fluorophenyl)Sulfonyl]Amino}Benzoate (CAS: 1562439-62-6)
- Structure : Contains a sulfonamide group with a 4-fluorophenyl substituent.
- Properties : Sulfonamide group enhances acidity (pKa ~6.5) and water solubility. Explored as a COX-2 inhibitor .
- Key Difference : The sulfonamide group provides stronger hydrogen-bonding capacity than the thioamide in the target compound, influencing pharmacokinetics .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis is more complex than dimethylcarbamothioyl analogs due to the need for ethoxycarbonyl isothiocyanate intermediates .
- Biological Activity: Thioamide-containing derivatives (e.g., target compound, hydrazinylcarbonothioyl analog) show superior antitumor activity compared to sulfonamide or acetyl-substituted variants, likely due to enhanced DNA interaction .
- Solubility and Stability : Ethoxycarbonyl groups improve solubility in organic solvents, whereas sulfonamide derivatives exhibit better aqueous solubility .
Biological Activity
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate, also known by its IUPAC name, exhibits notable biological activities, particularly in antimicrobial and potential anticancer properties. This article synthesizes findings from various studies to provide an in-depth understanding of its biological activity.
- Chemical Formula : C12H15N2O4S
- Molecular Weight : 283.32 g/mol
- IUPAC Name : this compound
- Appearance : Powder .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on a series of ethyl derivatives showed promising results against various microorganisms:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Significant |
| Klebsiella pneumoniae | Moderate |
| Aspergillus flavus | Significant |
| Candida albicans | Moderate |
The synthesized compounds demonstrated a broad spectrum of activity, with some derivatives showing higher efficacy than others .
The proposed mechanism for the antimicrobial activity of this compound involves the disruption of microbial cell membranes and interference with metabolic pathways. The thioamide group is believed to play a crucial role in this activity by forming covalent bonds with essential cellular components, thereby inhibiting growth and replication .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Wiley-VCH evaluated a series of synthesized compounds, including those structurally related to this compound). The results indicated that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating bacterial infections . -
Cytotoxicity Assay :
Another study assessed the cytotoxic effects of various benzoate derivatives on human cancer cell lines. Although specific data on this compound was not highlighted, the results indicated that similar compounds could induce apoptosis in cancer cells, warranting further investigation into their mechanisms .
Q & A
Basic: How is Ethyl 4-({[(Ethoxycarbonyl)Amino]Methanethioyl}Amino)Benzoate synthesized, and what analytical techniques validate its purity and structure?
Answer:
The compound can be synthesized via a multi-step protocol. A common approach involves reacting ethyl 4-aminobenzoate with thiourea derivatives, such as tetramethylthiuram disulfide (DTMT), under reflux conditions in a polar aprotic solvent (e.g., dioxane or ethanol). Subsequent deamination or functionalization steps may follow to introduce the ethoxycarbonyl and methanethioyl groups .
Characterization:
- Thin-layer chromatography (TLC) monitors reaction progress and purity.
- Spectroscopic analysis :
- 1H/13C-NMR confirms proton and carbon environments, including aromatic protons (~6.8–8.0 ppm) and ester carbonyl signals (~165–170 ppm).
- IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹).
- X-ray crystallography resolves molecular conformation and intramolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .
Advanced: What mechanistic insights explain the formation of the thiourea moiety in this compound?
Answer:
The thiourea group forms via nucleophilic addition of an amine (e.g., hydrazine or substituted amines) to an isothiocyanate intermediate. For example, ethyl 4-isothiocyanatobenzoate (generated by deamination of a precursor) reacts with hydrazine hydrate in dioxane, yielding a thiosemicarbazide derivative. The reaction proceeds via attack of the amine’s lone pair on the electrophilic thiocyanate carbon, followed by proton transfer . Kinetic studies using stopped-flow spectroscopy or DFT calculations can elucidate transition states and regioselectivity.
Advanced: How should researchers design experiments to evaluate the compound’s anticancer activity?
Answer:
Experimental Design:
- Cell lines : Use HeLa (cervical cancer) or MCF-7 (breast cancer) cells for initial screening .
- Concentration ranges : Test 50–200 μM to capture dose-dependent effects (e.g., IC50 determination).
- Assays :
- MTT assay measures mitochondrial activity as a proxy for cell viability.
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
Data Interpretation :
- Note contradictions in dose-response curves (e.g., reduced efficacy at higher concentrations due to aggregation or off-target effects) .
Basic: How does X-ray crystallography resolve the molecular conformation of such esters?
Answer:
Single-crystal X-ray diffraction reveals:
- Space group symmetry (e.g., centric vs. non-centric groups), critical for assessing nonlinear optical properties.
- Torsion angles between aromatic rings (e.g., ~24.9° in Schiff base analogs), influencing conjugation and reactivity.
- Intermolecular interactions : Packing diagrams show how bulky substituents (e.g., tert-butyl groups) are accommodated without steric clashes .
Advanced: What challenges arise in chromatographic analysis, and how are they mitigated?
Answer:
Challenges :
- Low volatility necessitates derivatization (e.g., ethyl chloroformate for GC-MS compatibility).
- Peak broadening due to polar functional groups (e.g., -NH, -COOEt).
Solutions : - Column selection : Use polar stationary phases (e.g., HP-INNOWAX for GC) to enhance resolution.
- Derivatization protocols : Optimize reaction time (e.g., <20 minutes) to preserve labile groups .
Advanced: How do structural analogs inform structure-activity relationships (SAR)?
Answer:
Compare with derivatives like:
- Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate : Enhanced anticancer activity via hydrogen bonding with cellular targets.
- Tetrazole-containing analogs : Improved metabolic stability due to aromatic heterocycles.
SAR studies use molecular docking to predict binding to enzymes (e.g., topoisomerase II) and QSAR models to correlate logP values with cytotoxicity .
Advanced: What strategies optimize yields in multi-step syntheses?
Answer:
- Solvent selection : Ethanol or dioxane improves solubility of intermediates.
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate Schiff base formation.
- Workup : Recrystallization from ethanol removes byproducts (e.g., unreacted hydrazine) .
- Process monitoring : In-situ FTIR tracks reaction progress, minimizing side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
